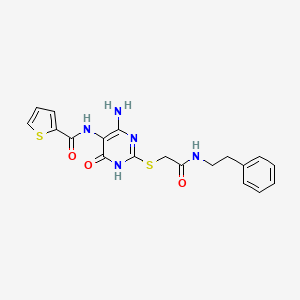

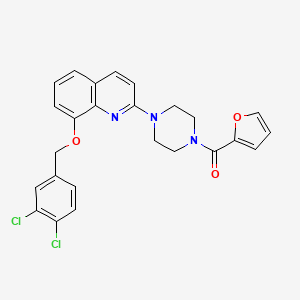

N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It is an organic compound and an acetanilide derivative . It is a white crystalline odorless substance .

Synthesis Analysis

Phenacetin can be synthesized through various routes. One method involves the nitration of phenol using sulfuric acid and sodium nitrate . Another method involves the oxidative removal of the N-(p-ethoxyphenyl) group on β-lactams by ceric ammonium nitrate .Molecular Structure Analysis

Phenacetin has a molecular formula of C10H13NO2 and a molecular weight of 179.2157 . The 3D structure of Phenacetin can be viewed using Java or Javascript .Chemical Reactions Analysis

Phenacetin’s ether is usually cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time, the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .Physical And Chemical Properties Analysis

Phenacetin is a solid at room temperature with a melting point of 134-135°C . It has a density of 1.24 g/cm^3 .Applications De Recherche Scientifique

Crystal Structure and Polymorphism

N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide and its derivatives have been studied for their crystal structures and polymorphism. For example, the compound 4-Oxo-N-phenyl-4H-chromene-2-carboxamide demonstrates crystallization in specific space groups, indicating distinct structural conformations (Reis et al., 2013). Such studies are crucial for understanding the physical and chemical properties of these compounds, which can impact their practical applications.

Chemosensor Applications

This compound class has been utilized in the development of chemosensors. A study highlights the synthesis of a coumarin-based fluorophore used as a highly selective fluorescence chemosensor for detecting copper (Cu2+) and phosphate (H2PO4−) ions. This demonstrates the potential of this compound derivatives in environmental monitoring and analytical chemistry (Meng et al., 2018).

Synthesis Methods

Research has also focused on developing efficient synthesis methods for these compounds. For instance, a metal-free C-C/C-O bond formation process for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide has been developed, showcasing an eco-friendly and efficient approach (Jadhav et al., 2018). Such advancements in synthetic methods are vital for the large-scale production and application of these compounds.

Antibacterial and Antioxidant Properties

These compounds have demonstrated significant antibacterial and antioxidant activities. For instance, a study on solvent-free synthesis of 4H-chromene-3-carboxamide derivatives showed promising antibacterial and antioxidant properties, indicating their potential in pharmaceutical and biomedical applications (Chitreddy & Shanmugam, 2017).

Anticancer Potential

There is evidence suggesting the anticancer potential of these compounds. A study highlighted the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues in mitigating drug resistance in cancer cells (Das et al., 2009). This opens avenues for developing new cancer therapies.

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit certain enzymes and prevent specific transcriptional activities . This suggests that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been found to inhibit the hedgehog (hh) signaling pathway , which plays a crucial role in cell differentiation, growth, and maintenance. Therefore, it’s plausible that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might affect similar pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

Similar compounds like phenacetin have been found to undergo metabolic reactions in vivo, where the ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . This suggests that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Related compounds have been found to display antitumor activity , suggesting that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might have similar effects.

Action Environment

For instance, the Canadian Environmental Protection Act conducted a screening assessment of phenacetin, a related compound, to evaluate its potential to cause ecological harm .

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-13-9-7-12(8-10-13)19-18(21)17-11-15(20)14-5-3-4-6-16(14)23-17/h3-11H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCGCLUOXBFOBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride](/img/structure/B2820783.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2820784.png)

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2820787.png)

![4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid](/img/structure/B2820794.png)

![4-{2-(4-Ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B2820799.png)

![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2820800.png)

![ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2820802.png)

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820803.png)